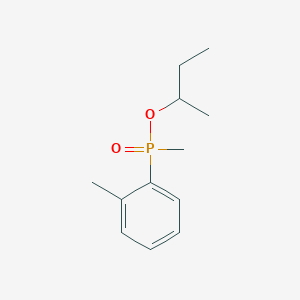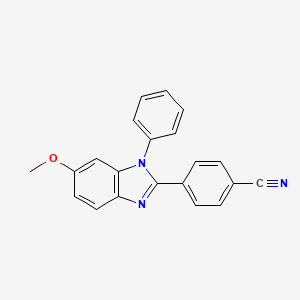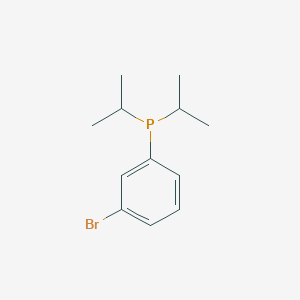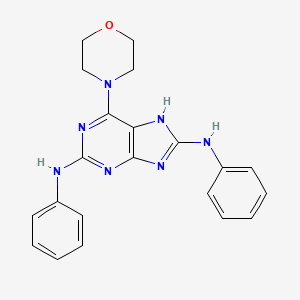![molecular formula C9H14N8O2 B12523155 Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- CAS No. 676324-06-4](/img/structure/B12523155.png)
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This particular compound features a purine base, which is a fundamental component of nucleic acids, and a guanidine group, which enhances its reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that can be used under mild conditions.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Copper-Catalyzed Cross-Coupling: This method is used for the preparation of cyclic guanidines.
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of polymer-supported guanidylation and metal-catalyzed processes are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, affecting its reactivity and binding properties.
Reduction: Reduction reactions can alter the purine base, impacting its biological activity.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- involves its ability to form hydrogen bonds and interact with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound’s high basicity and planarity allow it to interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are known for their biological activity.
Uniqueness
Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]- is unique due to its combination of a purine base and a guanidine group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
676324-06-4 |
|---|---|
Formule moléculaire |
C9H14N8O2 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
2-[2-amino-9-(2,3-dihydroxypropyl)purin-6-yl]guanidine |
InChI |
InChI=1S/C9H14N8O2/c10-8(11)14-6-5-7(16-9(12)15-6)17(3-13-5)1-4(19)2-18/h3-4,18-19H,1-2H2,(H6,10,11,12,14,15,16) |
Clé InChI |
WUYSYYONZGIQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1CC(CO)O)N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)


![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)

![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)


![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
